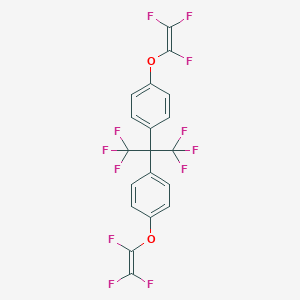

2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane

概要

説明

2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane is a fluorinated organic compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of trifluorovinyloxy groups and hexafluoropropane, which contribute to its high thermal stability and resistance to chemical degradation.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane typically involves the reaction of 4-trifluorovinyloxyphenol with hexafluoropropane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may involve steps such as:

Preparation of 4-trifluorovinyloxyphenol: This intermediate is synthesized by reacting phenol with trifluorovinyl ether in the presence of a base.

Reaction with hexafluoropropane: The prepared 4-trifluorovinyloxyphenol is then reacted with hexafluoropropane under anhydrous conditions and elevated temperatures to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product suitable for various applications.

化学反応の分析

Types of Reactions

2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane undergoes several types of chemical reactions, including:

Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.

Polymerization: The trifluorovinyloxy groups can participate in polymerization reactions, forming high-performance polymers.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are used to initiate polymerization reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized products, and high-performance polymers with enhanced thermal and chemical stability.

科学的研究の応用

Materials Science

Fluorinated Polymers:

2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane is utilized in the synthesis of fluorinated polymers. These polymers exhibit exceptional thermal stability and chemical resistance, making them ideal for applications in harsh environments.

Case Study:

Research indicates that incorporating this compound into polymer matrices enhances their mechanical properties and resistance to solvents. For instance, studies have shown that films made from these polymers maintain integrity at elevated temperatures (above 200°C) and resist degradation from strong acids and bases.

Chemical Synthesis

Intermediate in Organic Chemistry:

This compound serves as an important intermediate in the synthesis of various fluorinated compounds. Its reactivity allows for the introduction of trifluorovinyl groups into organic molecules.

Case Study:

In a study published by Oakwood Chemical, the compound was employed as a precursor for synthesizing novel fluorinated pharmaceuticals. The introduction of trifluorovinyl groups significantly improved the bioactivity of the resulting compounds, demonstrating its utility in drug development.

Biochemical Research

Proteomics Applications:

In biochemical research, this compound has been used as a biochemical reagent for proteomics studies. Its ability to interact with proteins makes it valuable for analyzing protein structures and functions.

Case Study:

A study highlighted its use in affinity chromatography techniques to isolate specific proteins from complex mixtures. The fluorinated nature of the compound enhances binding affinity and selectivity during protein purification processes.

Electronics

Dielectric Materials:

The compound's excellent dielectric properties make it suitable for applications in electronics as a dielectric material. It is particularly useful in high-frequency applications where low dielectric loss is essential.

Case Study:

Research conducted on electronic components demonstrated that devices utilizing this compound exhibited lower energy loss during operation compared to traditional materials. This property is crucial for improving the efficiency of electronic devices.

Comparative Data Table

| Application Area | Key Properties | Benefits |

|---|---|---|

| Materials Science | High thermal stability | Enhanced mechanical properties |

| Chemical Synthesis | Reactive intermediate | Facilitates synthesis of novel compounds |

| Biochemical Research | Protein interaction capabilities | Improved protein purification |

| Electronics | Low dielectric loss | Increased efficiency in electronic devices |

作用機序

The mechanism of action of 2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane involves its interaction with various molecular targets and pathways. The trifluorovinyloxy groups can form strong interactions with other molecules, leading to the formation of stable complexes. The hexafluoropropane moiety contributes to the compound’s overall stability and resistance to degradation. These properties make it an effective component in various applications, including polymer synthesis and material science.

類似化合物との比較

Similar Compounds

- 2,2-Bis(4-fluorophenyl)-1,1,1,3,3,3-hexafluoropropane

- 2,2-Bis(4-chlorophenyl)-1,1,1,3,3,3-hexafluoropropane

- 2,2-Bis(4-bromophenyl)-1,1,1,3,3,3-hexafluoropropane

Uniqueness

Compared to similar compounds, 2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane stands out due to its unique combination of trifluorovinyloxy groups and hexafluoropropane. This combination imparts superior thermal stability, chemical resistance, and the ability to participate in a wide range of chemical reactions, making it a versatile compound for various scientific and industrial applications.

生物活性

2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane (CAS No. 134174-11-1) is a fluorinated organic compound notable for its unique chemical structure and properties. This compound has garnered attention in various fields including materials science and biochemistry due to its potential applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H8F12O2

- Molecular Weight : 496.26 g/mol

- CAS Number : 134174-11-1

- Structure : The compound features trifluorovinyloxy groups and hexafluoropropane moieties which contribute to its stability and reactivity.

The biological activity of this compound primarily involves its role as a monomer in the synthesis of specialized polymers. These polymers exhibit amphiphilic properties that are beneficial for various applications:

- Target of Action : The compound is utilized in the synthesis of perfluorocyclobutyl aryl ether-based amphiphilic ABA triblock copolymers.

- Mode of Action : It acts by forming copolymers that can self-assemble in aqueous solutions, influenced by environmental factors such as water content and composition.

Biological Activity

Research indicates that the compound exhibits several biological activities:

- Antimicrobial Properties : Some studies suggest that fluorinated compounds can exhibit antimicrobial effects due to their ability to disrupt cellular membranes.

- Biocompatibility : The amphiphilic nature of the resulting copolymers suggests potential applications in drug delivery systems where biocompatibility is crucial.

- Thermal Stability : The high thermal stability of the compound allows it to maintain structural integrity under varying conditions, making it suitable for applications requiring durability.

Case Study 1: Polymer Synthesis

A study focused on the synthesis of amphiphilic triblock copolymers using this compound as a monomer demonstrated that these materials could self-assemble into micelles in aqueous environments. The study highlighted the influence of molecular weight and polymer composition on self-assembly behavior .

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of fluorinated compounds found that derivatives of this compound exhibited significant activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes by the fluorinated groups .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with similar fluorinated compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2,2-Bis(4-fluorophenyl)-1,1,1,3,3,3-hexafluoropropane | C19H8F10 | Moderate antimicrobial |

| 2,2-Bis(4-chlorophenyl)-1,1,1,3,3,3-hexafluoropropane | C19H8ClF10 | Low antimicrobial |

| 2,2-Bis(4-bromophenyl)-1,1,1,3,3,3-hexafluoropropane | C19H8BrF10 | Low antimicrobial |

The unique combination of trifluorovinyloxy groups in this compound enhances its stability and reactivity compared to these similar compounds.

特性

IUPAC Name |

1-[1,1,1,3,3,3-hexafluoro-2-[4-(1,2,2-trifluoroethenoxy)phenyl]propan-2-yl]-4-(1,2,2-trifluoroethenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H8F12O2/c20-13(21)15(24)32-11-5-1-9(2-6-11)17(18(26,27)28,19(29,30)31)10-3-7-12(8-4-10)33-16(25)14(22)23/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIVNNKUQCLJQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)OC(=C(F)F)F)(C(F)(F)F)C(F)(F)F)OC(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H8F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134174-11-1 | |

| Record name | Benzene, 1,1′-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-[(1,2,2-trifluoroethenyl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134174-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90373513 | |

| Record name | 2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134174-11-1 | |

| Record name | 2,2-Bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is there interest in using polymers like 6F for fiber optics?

A: Glass-silica fibers, the current standard in fiber optics, are susceptible to fracture. [] This limitation has prompted research into polymeric materials as alternatives. 6F, a Perfluorocyclobutyl (PFCB) polymer, exhibits properties desirable for optical applications: a low refractive index, high thermal stability, and high chemical resistance. [] These characteristics make 6F and similar polymers potentially suitable for demanding optical applications like high-performance lasers and high-speed telecommunication systems. []

Q2: How does the molecular weight of 6F impact its properties for optical applications?

A: The study published by Semantic Scholar reveals that the molecular weight of 6F significantly influences its thermal and viscoelastic properties. [] This influence extends to blends of 6F with other PFCB polymers, impacting their rheological and thermal behavior. [] Understanding these molecular weight-dependent property changes is crucial for optimizing the processing and performance of 6F in optical applications.

Q3: Can 6F be blended with other materials to fine-tune its properties for specific optical applications?

A: Yes, the research demonstrates the feasibility of blending 6F with another PFCB polymer, 4,4’-Bis(4-trifluorovinyloxy) biphenyl (BPVE). [] The concentration of 6F in these blends (ranging from 20% to 80% in the study) significantly impacts the blend's rheological and thermal properties. [] This ability to fine-tune material properties through blending offers flexibility in tailoring 6F-based materials for specific optical applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。